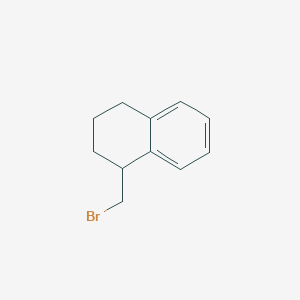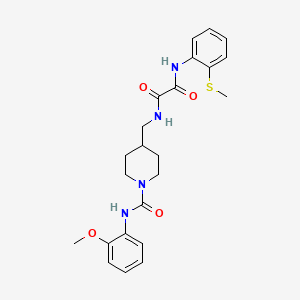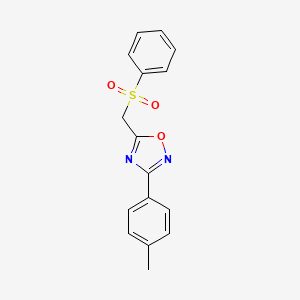
cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II)”, also known as N3 Dye, is one of the earliest benchmarked ruthenium complex dyes developed for high-efficiency dye-sensitized solar cells (DSSC) . It is a ruthenium polypyridyl based complex that can be used as a sensitizer .
Physical And Chemical Properties Analysis
This compound is a highly stable polymer in which the photocurrent decreases with an increase in the concentration of N3 dye . It has a melting point of over 300°C . The compound has a molecular weight of 705.64 .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSCs)
N3 dye: is widely recognized for its role in Dye-Sensitized Solar Cells (DSCs) . It serves as a sensitizer, which is a critical component that captures sunlight and converts it into electrical energy. The N3 dye is favored due to its ability to absorb a broad range of the solar spectrum and its compatibility with the TiO2 electrode. DSCs with N3 dye have exhibited efficiencies above 11% , making them a competitive alternative to conventional solar cells .
Photovoltaic Efficiency Enhancement
The efficiency of solar cells can be significantly improved by optimizing the concentration of N3 dye. Research indicates that surface passivation techniques, such as the use of TiCl4, can enhance charge transfer kinetics when used in conjunction with N3 dye. This results in a higher power conversion efficiency (PCE), with some studies reporting a PCE increase of about 30% compared to untreated cells .
Synthesis Methods
The synthesis of N3 dye can be achieved through various methods, including Grätzel’s protocol and one-pot reactions. These methods aim to produce the dye in a cost-effective manner while maintaining high performance for application in DSCs .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-bis(isothiocyanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) ruthenium(II) involves the reaction of 2,2'-bipyridyl-4,4'-dicarboxylic acid with 2,2'-bipyridyl-4,4'-dinonyl and ruthenium(II) chloride to form the desired complex. The isothiocyanate ligands are then added to the complex to form the final product.", "Starting Materials": [ "2,2'-bipyridyl-4,4'-dicarboxylic acid", "2,2'-bipyridyl-4,4'-dinonyl", "ruthenium(II) chloride", "isothiocyanate ligands" ], "Reaction": [ "Step 1: Dissolve 2,2'-bipyridyl-4,4'-dicarboxylic acid and 2,2'-bipyridyl-4,4'-dinonyl in a suitable solvent such as ethanol or methanol.", "Step 2: Add ruthenium(II) chloride to the solution and stir for several hours at room temperature to allow the complex to form.", "Step 3: Add the isothiocyanate ligands to the solution and stir for several more hours to allow the final product to form.", "Step 4: Isolate the product by filtration or other suitable means and purify as necessary." ] } | |
CAS-Nummer |
502693-09-6 |
Produktname |
cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II) |
Molekularformel |
C45H61N6O4RuS2 |
Molekulargewicht |
915.21 |
InChI |
InChI=1S/C28H44N2.C12H8N2O4.2CNS.3CH3.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;;;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;3*1H3;/q;;5*-1;+5 |
InChI-Schlüssel |
ZPYIYPQMNGSDRZ-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)


![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)
![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)

![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)
